Ethyl 4-[(4-fluorobenzyl)amino]butanoate
Description
Ethyl 4-[(4-fluorobenzyl)amino]butanoate is a butanoate ester derivative featuring a 4-fluorobenzylamino substituent at the 4-position of the butanoate backbone. Structurally, the compound combines a lipophilic 4-fluorobenzyl group with a polar amino-butyl ester moiety, which may enhance bioavailability and target binding in pharmacological contexts.
This compound is structurally related to Retigabine analogs, which are known Kv7 potassium channel openers used in treating epilepsy and neuropathic pain . The 4-fluorobenzyl group is a critical pharmacophore in such derivatives, improving metabolic stability and receptor affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C13H18FNO2 |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H18FNO2/c1-2-17-13(16)4-3-9-15-10-11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3 |
InChI Key |
FXKKSAQDEOCOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Fluorobenzylamine
The most direct route involves reacting 4-fluorobenzylamine with ethyl 4-bromobutanoate under basic conditions. This SN2 reaction typically employs potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reaction temperatures range from 60–80°C, achieving yields of 65–72%. Excess ethyl 4-bromobutanoate (1.2–1.5 equivalents) mitigates side reactions, while prolonged reaction times (>12 hours) risk ester hydrolysis.
Solvent and Base Optimization
A comparative study (Table 1) demonstrates that tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in toluene improves yields to 78% by enhancing nucleophilicity. Alternatively, sodium hydride in tetrahydrofuran (THF) at 0–5°C minimizes thermal degradation, albeit with lower yields (58–62%).
Table 1: Solvent and Base Impact on Alkylation Yield
| Solvent | Base | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | None | 72 | 95 |
| Toluene | K₂CO₃ | TBAI | 78 | 97 |
| THF | NaH | None | 62 | 93 |
Reductive Amination Strategies
Two-Step Synthesis via Imine Intermediate
Ethyl 4-oxobutanoate is condensed with 4-fluorobenzylamine in methanol, forming an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 yields the target compound with 68–75% efficiency. This method avoids alkylation byproducts but requires strict pH control to prevent over-reduction.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under 3–5 bar H₂ pressure in ethanol reduces the imine at 25–30°C, achieving 82% yield. Raney nickel, while cost-effective, necessitates higher pressures (10–15 bar) and exhibits lower selectivity (70% yield). Industrial scalability favors Pd/C due to milder conditions and reduced catalyst loading (0.5–1.0 mol%).
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
Ethyl 4-bromobutanoate couples with 4-fluorobenzylamine using Pd(OAc)₂/Xantphos catalyst system. Optimized conditions (Table 2) in toluene at 110°C with cesium carbonate achieve 89% yield. This method is preferred for high-purity (>99%) synthesis but requires anhydrous conditions and inert atmosphere.
Table 2: Optimized Parameters for Buchwald-Hartwig Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2.5 mol% Pd(OAc)₂ | +15% |
| Ligand | Xantphos | +22% |
| Base | Cs₂CO₃ | +18% |
| Temperature | 110°C | +12% |
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 20 minutes accelerates the coupling reaction, yielding 85% product with 98% purity. This method reduces reaction time tenfold but demands specialized equipment.
Alternative Industrial-Scale Methods
Continuous Flow Reactor Systems
A tubular reactor with immobilized Pd/C catalyst enables continuous production at 50°C and 10 bar H₂. Ethyl 4-oxobutanoate and 4-fluorobenzylamine are fed at 0.1 mL/min, achieving 76% conversion per pass. This approach minimizes waste and improves throughput but requires high initial capital investment.
Enzymatic Transamination
Lipase B from Candida antarctica catalyzes the transamination of ethyl 4-aminobutanoate with 4-fluorobenzaldehyde in hexane. Yields of 55–60% are reported after 48 hours at 30°C. While environmentally benign, this method is limited by enzyme cost and long reaction times.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4-FLUOROPHENYL)METHYL]AMINO}BUTANOATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 4-[(4-fluorobenzyl)amino]butanoate with structurally related compounds, highlighting differences in molecular properties, synthesis, and pharmacological relevance:
*Calculated based on structural formula. †Inferred from molecular weight.
Key Observations:
Structural Impact on Pharmacological Activity: The 4-fluorobenzylamino group is a recurring motif in Kv7-active compounds (e.g., Retigabine derivatives) . Its electronegative fluorine atom enhances binding to hydrophobic pockets in ion channels.
Synthesis and Yield: Complex derivatives with multiple substituents (e.g., bis(4-fluorobenzyl)amino in ) exhibit lower yields (29–60%) compared to simpler analogs, reflecting synthetic challenges . Fluorinated compounds generally require stringent reaction conditions, as seen in the use of trifluoroacetic acid (TFA) for deprotection steps .
Physical Properties: Fluorination correlates with higher melting points (e.g., 138–140°C in ’s difluoro analogs) due to enhanced intermolecular interactions . Non-fluorinated analogs (e.g., ) exhibit lower predicted boiling points and pKa values, suggesting reduced polarity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-[(4-fluorobenzyl)amino]butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a two-step process:
Esterification : React 4-[(4-fluorobenzyl)amino]butanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
Nucleophilic Substitution : Introduce the fluorobenzyl group via alkylation of a butanoate precursor using 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .
- Optimization : Use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield .
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Characterization :
- NMR : Confirm ester carbonyl (δ 170–175 ppm in ¹³C NMR) and fluorobenzyl aromatic protons (δ 7.2–7.4 ppm in ¹H NMR) .
- IR : Identify ester C=O stretch (~1740 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
- GC-MS/HPLC : Assess purity (>95%) and molecular ion peak (calculated MW: ~267.3 g/mol) .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic environments?
- Methodological Answer :
- Hydrolysis : The ester group undergoes base-catalyzed saponification to form the carboxylic acid derivative. Use NaOH/EtOH (reflux) and monitor pH to control reaction rate .
- Electrophilic Aromatic Substitution : The fluorobenzyl group directs electrophiles (e.g., nitration) to the para position due to fluorine’s electron-withdrawing effect .
- Amine Reactivity : The amino group participates in Schiff base formation with aldehydes (e.g., benzaldehyde in EtOH, room temperature) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) based on fluorobenzyl’s hydrophobic and electronic properties .
- QSAR Studies : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using Hammett constants and regression analysis .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorobenzyl-substituted esters?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 1–100 µM) to validate potency .
- Structural Analog Comparison : Synthesize and test analogs (e.g., 4-chlorobenzyl or unsubstituted benzyl derivatives) to isolate fluorine’s role .
- Metabolic Stability Assays : Use liver microsomes to assess compound degradation and identify confounding metabolites .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Vary substituents on the benzyl ring (e.g., -NO₂, -OCH₃) or ester chain length .
- Bioisosteric Replacement : Substitute the fluorobenzyl group with thiophene or pyridine rings to modulate lipophilicity .
- Pharmacokinetic Profiling : Measure logP (octanol/water) and plasma protein binding to correlate structural changes with ADME properties .
Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic buffers (pH 1–13) and analyze degradation products via LC-MS .
- Circular Dichroism (CD) : Monitor conformational changes in protein-bound states .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies in reported synthetic yields for fluorobenzyl-substituted esters?
- Methodological Answer :
- Re-examine Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test alternative bases (e.g., DBU vs. K₂CO₃) to optimize nucleophilic substitution efficiency .
- Byproduct Identification : Use HRMS to detect intermediates (e.g., unreacted butanoic acid) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
